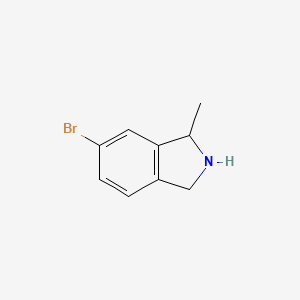

6-Bromo-1-methyl-2,3-dihydro-1H-isoindole

Description

Contextualization of 6-Bromo-1-methyl-2,3-dihydro-1H-isoindole within Heterocyclic Chemistry

Heterocyclic compounds, which feature at least one atom other than carbon within a cyclic framework, are fundamental to organic chemistry and biology. mdpi.com The isoindoline (B1297411) skeleton, the foundation of this compound, is a bicyclic heterocycle where a benzene (B151609) ring is fused to a five-membered nitrogen-containing ring. mdpi.comwikipedia.org This structural motif is an isomer of indoline, differing in the position of the nitrogen atom within the five-membered ring. mdpi.comwikipedia.org The inclusion of a heteroatom, in this case, nitrogen, significantly alters the physicochemical properties compared to its carbocyclic counterparts, making such compounds vital in various chemical and biological processes. mdpi.com

Overview of the 2,3-Dihydro-1H-isoindole (Isoindoline) Ring System and its Chemical Significance

The 2,3-dihydro-1H-isoindole, or isoindoline, ring system is a key structural unit in a variety of natural products and synthetic compounds. mdpi.comwikipedia.org While the unsubstituted parent isoindoline is not frequently encountered, its substituted derivatives have attracted considerable scientific attention due to their presence in numerous bioactive molecules. mdpi.comwikipedia.org The isoindoline core is a versatile scaffold for the development of new chemical entities with diverse applications.

The history of the isoindoline core in organic synthesis is marked by significant developments, including its association with major pharmaceutical compounds. One of the most notable and historically significant molecules containing a modified isoindoline core is thalidomide. nih.govbeilstein-journals.org Initially introduced in the 1950s, thalidomide's tragic history led to a greater understanding of stereochemistry and drug safety. nih.govbeilstein-journals.org More recently, modifications of the core structure have led to the development of other important drugs, highlighting the enduring relevance of the isoindoline framework in medicinal chemistry. nih.govbeilstein-journals.org The synthesis of the isoindoline structure has been approached through various strategies over the years, reflecting its importance in organic synthesis. nih.govorganic-chemistry.org

Substituted isoindoline derivatives are widely prevalent in academic and industrial research, demonstrating a broad range of structural diversity and biological activities. mdpi.comresearchgate.netnih.gov Researchers have synthesized a vast array of these compounds by introducing different functional groups at various positions on the isoindoline scaffold. researchgate.netnih.gov These modifications are aimed at exploring and optimizing their chemical and biological properties. For instance, derivatives have been investigated for their potential as anticancer agents, with studies exploring their interactions with DNA and their ability to induce cell death in tumor cell lines. nih.gov Other research has focused on their cardiovascular and neurological activities. researchgate.net The ability to create chiral isoindolines has also been a significant area of research, as the stereochemistry of these molecules can be crucial for their biological function. wikipedia.org

Unique Structural Features of this compound

The specific structure of this compound is characterized by two key substitutions on the parent isoindoline ring. The bromine atom at the 6-position is an electron-withdrawing group that can influence the electronic properties of the aromatic ring and provide a site for further chemical modification through reactions such as cross-coupling. The methyl group at the 1-position introduces a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole. The presence and configuration of this stereocenter can be critical for its interaction with biological targets.

Below is a data table summarizing the key properties of related isoindoline compounds.

| Compound | Molecular Formula | Molar Mass (g/mol) | CAS Number |

|---|---|---|---|

| (R)-6-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride | C9H11BrClN | 248.55 | 2376144-31-7 capotchem.cn |

| 6-Bromo-2-methylisoindolin-1-one | C9H8BrNO | 226.07 nih.gov | 1254319-51-1 nih.govsigmaaldrich.com |

| 6-Bromo-2,3-dihydro-1H-isoindol-1-one | C8H6BrNO | 212.04 nih.gov | 675109-26-9 nih.gov |

| 2H-Isoindole | C8H7N | 117.15 wikipedia.org | 270-68-8 wikipedia.org |

| Isoindoline | C8H9N | 119.167 wikipedia.org | 496-12-8 wikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-methyl-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-6-9-4-8(10)3-2-7(9)5-11-6/h2-4,6,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIGOVJFWZFPET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN1)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 6 Bromo 1 Methyl 2,3 Dihydro 1h Isoindole

Reactivity Patterns of the 2,3-Dihydro-1H-isoindole Nucleus

The 2,3-dihydro-1H-isoindole, or isoindoline (B1297411), core is a foundational element that governs the molecule's fundamental reactivity. Its character is defined by the fusion of an aromatic benzene (B151609) ring with a saturated pyrrolidine (B122466) ring.

Electrophilic Aromatic Substitution Reactions on the Benzenoid Moiety

The benzene ring of the isoindoline nucleus is susceptible to electrophilic aromatic substitution (SEAr). The regiochemical outcome of such reactions on the 6-bromo-1-methyl-2,3-dihydro-1H-isoindole scaffold is determined by the cumulative directing effects of the fused alkylamino moiety and the bromine atom.

The fused five-membered ring, containing an N-alkyl group, acts as an activating, ortho-, para- directing group due to the electron-donating nature of the nitrogen lone pair. This would direct incoming electrophiles to positions C4, C5, and C7.

The bromine atom at C6 is a deactivating, yet ortho-, para- directing group. It directs incoming electrophiles to the C5 and C7 positions.

Considering these combined effects, electrophilic substitution is most likely to occur at the C5 and C7 positions, which are activated by the amino group and directed by the bromine. The C4 position is also activated but may be slightly less favored. While indoles are known to be highly reactive towards electrophiles, typically at the C3 position of the pyrrole (B145914) ring, the saturation of this ring in isoindoline shifts the reactivity entirely to the benzenoid portion. nih.govimperial.ac.uk The direct dearomative hydroarylation of unprotected indoles at the C3-position has been reported as a method to generate electrophilic indoles. researchgate.net

Nucleophilic Reactivity at the Nitrogen Heteroatom and Adjacent Carbon Centers

The nitrogen atom of the isoindoline ring is a secondary amine, rendering it nucleophilic. This allows for a variety of functionalization reactions directly at the nitrogen center, such as N-alkylation, N-acylation, and N-arylation. The Buchwald-Hartwig amination, for instance, is a powerful palladium-catalyzed method for forming C-N bonds and is applicable to secondary cyclic amines like isoindoline. researchgate.netwikipedia.orglibretexts.org

The carbon centers adjacent to the nitrogen, C1 and C3, are generally not electrophilic. However, their reactivity can be induced. Protonation of the isoindole at the C1 position can generate an isoindolium salt, which renders the C3 position electrophilic and susceptible to attack by various nucleophiles. nih.gov This "umpolung" (polarity inversion) strategy enables reactions that are otherwise not feasible. Furthermore, studies on related systems, such as the synthesis of chiral 3-substituted isoindolin-1-ones, demonstrate that nucleophilic addition to an imine precursor followed by cyclization can effectively functionalize the C3 position. organic-chemistry.orgnih.gov

Reactions Involving the Bromine Substituent as a Functional Handle (e.g., Cross-Coupling Precursors)

The bromine atom at the C6 position serves as a highly versatile functional handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (boronic acid or ester) to form a new C-C bond. wikipedia.org It is widely used to synthesize biaryl compounds. libretexts.org The reaction of 5-bromoindazoles with heteroaryl boronic acids has been shown to proceed in good yields, suggesting similar reactivity for the bromo-isoindoline core. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Typical Reagents/Conditions | Reference(s) |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | nih.govorganic-chemistry.org |

| Ligand | PPh₃, dppf, PCy₃, P(t-Bu)₃ | organic-chemistry.org |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄, KF | nih.govorganic-chemistry.org |

| Solvent | Toluene, Dioxane, DME, Water | nih.govorganic-chemistry.org |

| Temperature | Room Temperature to Reflux (~80-110 °C) | organic-chemistry.org |

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene. organic-chemistry.org This method is particularly useful for synthesizing substituted styrenes and other vinylated arenes, with a notable feature being its excellent trans selectivity. organic-chemistry.orgodinity.com

Table 2: Representative Conditions for Heck Reaction of Aryl Bromides

| Parameter | Typical Reagents/Conditions | Reference(s) |

| Catalyst | Pd(OAc)₂, PdCl₂, Palladacycles | organic-chemistry.org |

| Ligand | PPh₃, P(o-tol)₃, N-Heterocyclic Carbenes (NHCs) | organic-chemistry.org |

| Base | Et₃N, K₂CO₃, NaOAc | odinity.com |

| Solvent | DMF, Acetonitrile, Toluene | odinity.com |

| Temperature | High Temperature (~100-140 °C) | organic-chemistry.org |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine to form a new C-N bond. wikipedia.orgorganic-chemistry.org It is a powerful method for synthesizing arylamines and has largely replaced harsher traditional methods. wikipedia.org The reaction can be used to couple this compound with another amine, or to couple an aryl bromide with the NH group of the isoindoline itself. researchgate.netnih.gov

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Parameter | Typical Reagents/Conditions | Reference(s) |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | researchgate.netwikipedia.org |

| Ligand | BINAP, XPhos, t-BuXPhos, RuPhos | wikipedia.orgnih.gov |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | wikipedia.orgnih.gov |

| Solvent | Toluene, Dioxane, THF | libretexts.orgnih.gov |

| Temperature | Room Temperature to Reflux (~80-110 °C) | wikipedia.org |

Diels-Alder Reactions Where Isoindoles Act as Dienes

The fully unsaturated isoindole system is a highly reactive diene in [4+2] Diels-Alder cycloadditions due to its o-quinodimethane-like structure. nih.govwikipedia.org However, the subject compound, this compound, has a saturated five-membered ring and therefore cannot act directly as a diene. To participate in a Diels-Alder reaction, it must first be converted into the corresponding aromatic isoindole. This can typically be achieved through an oxidation process. Once formed, the transient or stable 6-bromo-1-methylisoindole can react with a variety of dienophiles (e.g., maleimides, acetylenedicarboxylates) to construct complex, bridged polycyclic frameworks. researchgate.netbeilstein-journals.org These reactions are known to be highly efficient for building six-membered rings with good stereochemical control. wikipedia.org

Stereochemical Aspects in Reactions of Chiral this compound

The presence of a methyl group at the C1 position renders this compound a chiral molecule. capotchem.cn This introduces stereochemical considerations into its reactions, particularly those that involve the chiral center or its immediate vicinity.

Retention and Inversion of Configuration During Transformations

The stereochemical outcome of a reaction involving a chiral molecule depends on whether the bonds to the stereocenter are broken during the transformation. pharmaguideline.com

Retention of Configuration: If a reaction occurs at a part of the molecule remote from the C1 chiral center, such as at the nitrogen atom (e.g., N-alkylation) or the bromine substituent (e.g., cross-coupling), the configuration at C1 is expected to be preserved. pharmaguideline.comlibretexts.org In this scenario, an (R)-enantiomer would yield a product with (R)-configuration because no bonds to the asymmetric carbon are broken or formed. Retention can also occur in reactions at the chiral center through mechanisms involving neighboring group participation, which proceeds through a double inversion, resulting in a net retention of configuration. stackexchange.com

Inversion of Configuration: A reaction that proceeds via a direct nucleophilic attack at the C1 center, displacing a leaving group in a single step (SN2 mechanism), would lead to an inversion of the stereochemical configuration. lumenlearning.comyoutube.com For example, if C1 were appropriately functionalized with a leaving group, an SN2 reaction would convert an (R)-enantiomer into an (S)-enantiomer.

Racemization: If a reaction at the C1 center proceeds through a planar, achiral intermediate, such as a carbocation (SN1 mechanism), the subsequent nucleophilic attack can occur from either face with equal probability. lumenlearning.com This would result in a racemic mixture of (R) and (S) products, leading to a loss of optical activity. youtube.com

The specific outcome for any given transformation on chiral this compound would depend on the reagents, reaction conditions, and the specific mechanism involved.

Diastereoselective and Enantioselective Transformations of Chiral Analogues

The presence of a chiral center at the C1 position in this compound introduces the potential for diastereoselective and enantioselective reactions. Although specific studies on this compound are not extensively documented, research on similar chiral isoindoline and isoindolinone frameworks provides significant insights into potential stereocontrolled transformations.

Enantioselective functionalization of the benzylic C-H bond at the C3 position of N-protected isoindolinones has been achieved using magnesium-catalyzed additions to imines, yielding 3-substituted isoindolinones with high enantiomeric excess (ee) and diastereomeric ratios (d.r.). nih.gov It is conceivable that a chiral analogue of this compound could undergo similar stereoselective functionalization at the C3 position, directed by the existing stereocenter at C1.

Furthermore, highly enantioselective methods have been developed for the synthesis of related fused heterocyclic systems, such as 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones, through catalytic asymmetric intramolecular cascades. nih.gov Rhodium-catalyzed intramolecular C-H insertion reactions have also been employed for the enantioselective synthesis of trans-2,3-dihydro-1H-indoles, achieving high diastereomeric and enantiomeric excesses. cardiff.ac.uk These strategies highlight the potential for developing stereoselective reactions for chiral derivatives of this compound.

Table 1: Hypothetical Diastereoselective and Enantioselective Transformations of a Chiral Analogue of this compound

| Transformation | Reagents and Conditions (Analogous System) | Expected Product Features | Reference (Analogous System) |

| Diastereoselective C3-alkylation | 1. n-BuLi, (-)-sparteine, THF, -78 °C; 2. R-X | High diastereoselectivity at C3 | N/A |

| Enantioselective C-H functionalization | Chiral catalyst (e.g., Rh₂(S-DOSP)₄), diazo compound | Introduction of a new stereocenter with high ee | cardiff.ac.uk |

| Asymmetric cyclization | Chiral phosphoric acid catalyst, suitable reaction partner | Formation of a new fused ring with high ee | nih.gov |

Derivatization Strategies for Functional Group Modification

The structural features of this compound offer multiple avenues for derivatization, enabling the synthesis of a diverse range of analogues for various applications.

Modifications at the Nitrogen Atom

The secondary amine of the isoindoline ring is a key site for functionalization. Standard N-alkylation and N-arylation reactions are expected to proceed readily.

N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or triethylamine. The reactivity would be typical of a secondary amine.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination would be a suitable method for introducing aryl or heteroaryl groups at the nitrogen position. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 2: Representative N-Functionalization Reactions

| Reaction | Reagents and Conditions | Product |

| N-Methylation | CH₃I, K₂CO₃, Acetone | 6-Bromo-1,2-dimethyl-2,3-dihydro-1H-isoindole |

| N-Benzylation | Benzyl bromide, Et₃N, CH₂Cl₂ | 2-Benzyl-6-bromo-1-methyl-2,3-dihydro-1H-isoindole |

| N-Phenylation | Phenyl bromide, Pd(OAc)₂, BINAP, NaOtBu, Toluene | 6-Bromo-1-methyl-2-phenyl-2,3-dihydro-1H-isoindole |

Functionalization of the Methyl Side Chain

The methyl group at the C1 position is at a benzylic position, making its C-H bonds susceptible to functionalization through radical or organometallic pathways.

Benzylic Bromination: Reaction with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN, light) would likely lead to the formation of 1-(bromomethyl)-6-bromo-2,3-dihydro-1H-isoindole.

Benzylic Oxidation: Oxidation of the methyl group to an aldehyde or carboxylic acid could be achieved using appropriate oxidizing agents, although careful selection of reagents would be necessary to avoid over-oxidation or reaction at other sites.

C-H Activation/Functionalization: Modern methods involving transition metal-catalyzed C-H activation could enable the direct coupling of the methyl group with various partners. researchgate.netrsc.org For instance, palladium-catalyzed C-H arylation could introduce an aryl group at the methyl position.

Table 3: Potential Functionalization of the Methyl Side Chain

| Reaction | Reagents and Conditions (General) | Product |

| Benzylic Bromination | NBS, AIBN, CCl₄, reflux | 1-(Bromomethyl)-6-bromo-2,3-dihydro-1H-isoindole |

| Benzylic Oxidation | KMnO₄, heat | 6-Bromo-2,3-dihydro-1H-isoindole-1-carboxylic acid |

| C-H Arylation | Aryl halide, Pd catalyst, ligand, base | 1-(Arylmethyl)-6-bromo-2,3-dihydro-1H-isoindole |

Substitution and Elaboration of the Bromo-substituent

The bromo-substituent on the aromatic ring is a versatile handle for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. mdpi.comyoutube.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base will replace the bromine atom with the corresponding aryl or vinyl group. mdpi.comnih.gov

Heck Coupling: Coupling with an alkene under palladium catalysis can introduce a vinyl group at the 6-position.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, will yield the corresponding 6-alkynyl derivative.

Buchwald-Hartwig Amination: As mentioned for N-arylation, this reaction can also be used to introduce an amino group at the 6-position by coupling with an amine.

Cyanation: The bromo group can be displaced by a cyanide group, typically using a metal cyanide salt and a palladium or nickel catalyst.

Table 4: Palladium-Catalyzed Cross-Coupling Reactions at the Bromo-Substituent

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-1-methyl-2,3-dihydro-1H-isoindole |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 6-Vinyl-1-methyl-2,3-dihydro-1H-isoindole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-1-methyl-2,3-dihydro-1H-isoindole |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 6-Amino-1-methyl-2,3-dihydro-1H-isoindole |

| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | 1-Methyl-2,3-dihydro-1H-isoindole-6-carbonitrile |

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 6 Bromo 1 Methyl 2,3 Dihydro 1h Isoindole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

While specific ¹H NMR data for 6-bromo-1-methyl-2,3-dihydro-1H-isoindole is not available, a hypothetical spectrum can be predicted based on the analysis of analogous compounds. The spectrum would be expected to show distinct signals for the aromatic protons, the benzylic proton at the chiral center, the diastereotopic methylene (B1212753) protons of the pyrrolidine (B122466) ring, and the methyl group protons. The chemical shifts, multiplicities, and coupling constants of these signals would be crucial for confirming the compound's structure.

Hypothetical ¹H NMR Data Table

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.5 | m | - |

| CH-CH₃ | 4.0 - 4.5 | q | J = ~7 Hz |

| N-CH₂ | 2.8 - 3.5 | m | - |

| CH-CH₂-N | 2.5 - 3.0 | m | - |

This table represents predicted values and is not based on experimental data.

Similar to ¹H NMR, no experimental ¹³C NMR data for this compound could be located. A ¹³C NMR spectrum would be instrumental in delineating the carbon framework of the molecule. The spectrum would display unique signals for each carbon atom in the molecule, including the aromatic carbons (with the brominated carbon showing a characteristic shift), the benzylic carbon, the methylene carbon, and the methyl carbon.

Hypothetical ¹³C NMR Data Table

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br | 115 - 125 |

| Aromatic C | 120 - 145 |

| CH-CH₃ | 55 - 65 |

| N-CH₂ | 45 - 55 |

This table represents predicted values and is not based on experimental data.

Advanced 2D NMR techniques would be indispensable for the complete structural and stereochemical assignment of this compound.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of the protons within the dihydroisoindole ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the assignment of the carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which would be vital for determining the stereochemistry at the chiral center (C1).

Without experimental data, a detailed analysis using these techniques cannot be performed.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound. This would allow for the calculation of its elemental formula, confirming the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br). The expected monoisotopic mass for C₉H₁₀BrN would be approximately 210.9996 Da.

Hypothetical HRMS Data Table

| Ion | Calculated m/z |

|---|---|

| [M]⁺ (⁷⁹Br) | 210.9996 |

| [M]⁺ (⁸¹Br) | 212.9976 |

| [M+H]⁺ (⁷⁹Br) | 212.0074 |

This table represents calculated values and is not based on experimental data.

Coupled chromatography-mass spectrometry techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), would be employed to assess the purity of a sample of this compound and to confirm its identity. The chromatogram would indicate the presence of any impurities, while the mass spectrum of the main peak would provide the molecular weight and fragmentation pattern characteristic of the compound, further confirming its structure. No specific LC-MS or GC-MS studies for this compound were found in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For this compound, an IR spectrum would be expected to display a series of absorption bands that confirm its structural features.

A hypothetical IR data table for this compound would include characteristic peaks for the aromatic C-H stretching of the benzene (B151609) ring, the aliphatic C-H stretching of the methyl and dihydroisoindole ring methylene groups, and the C-N stretching of the secondary amine. A key feature would be the absorption band corresponding to the C-Br stretching vibration, which would confirm the presence of the bromine substituent. The analysis of isoindole derivatives often reveals characteristic bands in the fingerprint region that are unique to the core structure. clockss.org

Hypothetical Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Benzene Ring) |

| 2975-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1600, ~1475 | C=C Stretch | Aromatic (Benzene Ring) |

| 1380-1365 | C-H Bend | Methyl (CH₃) |

| 1350-1250 | C-N Stretch | Secondary Amine |

| 600-500 | C-Br Stretch | Bromoalkane |

X-ray Crystallography for Solid-State Molecular Structure Determination

The process involves growing a suitable single crystal of the compound and exposing it to a beam of X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the atomic positions can be determined. The resulting data would include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). This technique is essential for confirming the substitution pattern on the isoindole ring system. medchemexpress.com

Hypothetical X-ray Crystallography Data Table for this compound

| Parameter | Value |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (Hypothetical Value) |

| b (Å) | (Hypothetical Value) |

| c (Å) | (Hypothetical Value) |

| α (°) | (Hypothetical Value) |

| β (°) | (Hypothetical Value) |

| γ (°) | (Hypothetical Value) |

| Volume (ų) | (Hypothetical Value) |

| Z (Molecules per unit cell) | (Hypothetical Value) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then used to calculate the empirical formula of the substance, which can be compared to the theoretical composition based on the proposed molecular formula. For this compound (C₉H₁₀BrN), elemental analysis would be used to experimentally verify the ratio of carbon, hydrogen, bromine, and nitrogen.

The analysis is typically performed using a CHN analyzer, where a sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantified. The percentage of bromine can be determined by other methods, such as titration or ion chromatography, after decomposition of the organic matrix. The close agreement between the experimentally found percentages and the calculated values provides strong evidence for the compound's purity and elemental composition. ekb.eg

Elemental Analysis Data for this compound

| Element | Theoretical % | Found % |

| Carbon (C) | 50.96 | (Not Available) |

| Hydrogen (H) | 4.75 | (Not Available) |

| Bromine (Br) | 37.68 | (Not Available) |

| Nitrogen (N) | 6.60 | (Not Available) |

Computational and Theoretical Chemistry Studies on 6 Bromo 1 Methyl 2,3 Dihydro 1h Isoindole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the molecular world. For 6-Bromo-1-methyl-2,3-dihydro-1H-isoindole, these calculations can reveal intricate details about its molecular geometry, electronic landscape, and spectroscopic signatures.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and analyzing electronic properties. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine the most stable three-dimensional arrangement of its atoms. researchgate.net This process, known as geometry optimization, seeks the lowest energy conformation of the molecule by calculating forces on the atoms and iteratively adjusting their positions until a minimum on the potential energy surface is found.

The optimization provides precise data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the bromo and methyl substituents on the dihydroisoindole core. For instance, the calculations would reveal how the bromine atom influences the aromaticity and planarity of the benzene (B151609) ring and how the methyl group affects the conformation of the five-membered heterocyclic ring.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Based on DFT Calculations of Analogous Structures)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| N-CH₃ | ~1.47 Å | |

| C-N (ring) | ~1.46 Å | |

| Bond Angle | C-N-C | ~109.5° |

| Br-C-C | ~120.0° |

Note: These values are illustrative and represent typical results from DFT calculations on similar brominated heterocyclic compounds.

Computational methods are also adept at predicting spectroscopic data, which is essential for compound characterization. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. These theoretical spectra, when compared with experimental data, aid in the assignment of vibrational modes to specific molecular motions, such as C-H stretches, C=C ring vibrations, and the characteristic vibrations of the C-Br bond.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. modgraph.co.uk These calculations provide theoretical ¹H and ¹³C NMR spectra. By comparing the computed shifts with experimentally obtained spectra, a definitive assignment of each resonance to a specific nucleus in the molecule can be achieved. This is particularly useful for complex structures where spectral overlap can make empirical assignment difficult. For this compound, these calculations would predict the chemical shifts for the protons and carbons of the aromatic ring, the dihydroisoindole core, and the methyl group.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 | 120 - 145 |

| CH₂ (ring) | 3.5 - 4.5 | 50 - 60 |

| CH (ring) | 4.0 - 5.0 | 60 - 70 |

| N-CH₃ | 2.5 - 3.0 | 40 - 45 |

Note: These are representative chemical shift ranges based on calculations for analogous structures. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. mdpi.com For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. This analysis reveals the likely sites for nucleophilic and electrophilic attack. The HOMO is often localized on the electron-rich parts of the molecule, such as the aromatic ring, while the LUMO may be distributed over areas that can accept electron density.

Table 3: Illustrative Frontier Orbital Data for a Brominated Heterocyclic Analogue

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -3.1033 |

| LUMO Energy | -0.7442 |

| HOMO-LUMO Gap (ΔE) | 2.3591 |

Data from a DFT study on a related brominated heterocyclic compound. nih.gov

Conformational Analysis and Energetics

The 2,3-dihydro-1H-isoindole ring system is not planar and can adopt several conformations. The five-membered ring can exist in puckered forms, such as envelope or twist conformations, to relieve ring strain. The position of the methyl group at the 1-position further influences the preferred conformation.

Table 4: Illustrative Relative Energies of Hypothetical Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Envelope (axial CH₃) | 1.2 | 15 |

| Envelope (equatorial CH₃) | 0.0 | 85 |

Note: This table is a hypothetical representation of a conformational analysis outcome.

Reactivity Prediction and Reaction Mechanism Studies

Beyond static properties, computational chemistry can model dynamic processes like chemical reactions, providing a deeper understanding of reactivity and mechanisms.

To understand how this compound participates in chemical reactions, computational chemists can model the entire reaction pathway. This involves identifying the structures of the reactants, products, and, most importantly, the transition state (TS). The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

By calculating the structure and energy of the transition state, the activation energy (Ea) for a given reaction can be determined. This allows for the prediction of reaction rates and the elucidation of the most likely reaction mechanism. For instance, in an electrophilic aromatic substitution reaction on the benzene ring of this compound, calculations can help determine whether the incoming electrophile will add to the ortho or para position relative to the isoindole nitrogen by comparing the activation energies of the respective pathways. These mechanistic insights are vital for designing new synthetic routes and predicting the products of unknown reactions. chim.it

Electrostatic Potential Surface Analysis for Nucleophilic and Electrophilic Sites

Electrostatic potential surface (EPS) analysis is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. The EPS map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, regions of negative potential (often colored red or orange) are associated with electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) indicate electron-poor areas, which are prone to nucleophilic attack.

For this compound, an EPS analysis would be crucial in identifying the likely sites for intermolecular interactions. It is anticipated that the bromine atom, due to its electronegativity and the phenomenon of halogen bonding, would exhibit a region of positive potential (a σ-hole) on its outermost surface, making it an electrophilic center capable of interacting with Lewis bases. researchgate.netnih.gov The nitrogen atom of the isoindole ring, with its lone pair of electrons, is expected to be a region of negative electrostatic potential, thus representing a primary nucleophilic site.

Furthermore, the aromatic ring will display a complex potential landscape. The delocalized π-electrons generally create a negative potential above and below the plane of the ring, making it attractive to electrophiles. However, the presence of the electron-withdrawing bromine atom will likely modulate this, creating a more nuanced distribution of charge across the benzene ring.

A hypothetical EPS map would likely reveal the following reactive sites:

Nucleophilic Sites: The primary site would be the nitrogen atom in the dihydroisoindole ring.

Electrophilic Sites: The area around the hydrogen atoms of the methyl group and the methylene (B1212753) groups, as well as the aforementioned σ-hole on the bromine atom, would be expected to show positive potential.

Understanding these sites is fundamental for predicting how the molecule might interact with biological targets or other reactants in a synthetic context.

Molecular Dynamics Simulations for Investigating Dynamic Behavior

For this compound, MD simulations could offer profound insights into its structural flexibility and interaction dynamics. Key areas of investigation would include:

Conformational Analysis: The five-membered dihydroisoindole ring is not planar and can adopt various puckered conformations. MD simulations can explore the energy landscape of these conformations and determine the most stable or frequently adopted shapes of the molecule.

Solvent Effects: By simulating the molecule in a solvent box (e.g., water), one can study how solvent molecules arrange around the solute and influence its conformation and reactivity. The interactions between the bromine and nitrogen atoms with solvent molecules would be of particular interest.

Interaction with Biomolecules: If this compound were to be investigated as a potential drug candidate, MD simulations could be used to model its binding to a target protein. Such simulations can elucidate the key amino acid residues involved in binding, the stability of the protein-ligand complex, and the role of specific interactions like hydrogen bonds or halogen bonds. nih.gov Studies on related isoindoline (B1297411) derivatives have shown their potential to interact with DNA, and MD simulations could be instrumental in exploring such possibilities. nih.gov

While specific MD simulation data for this compound is not currently published, the methodology remains a vital tool for the future characterization of this and related compounds.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 6-Bromo-1-methyl-1H-indole nih.gov | 6-Bromo-2,3-dihydro-1H-isoindol-1-one nih.gov |

| Molecular Formula | C9H10BrN | C9H8BrN | C8H6BrNO |

| Molecular Weight | ~212.09 g/mol | 210.07 g/mol | 212.04 g/mol |

| XLogP3 | Data not available | 3.4 | 1.5 |

| Hydrogen Bond Donor Count | 1 | 0 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |

| Rotatable Bond Count | 1 | 1 | 0 |

| Topological Polar Surface Area | Data not available | 4.9 Ų | 29.1 Ų |

Note: Some data for the title compound is not available in public databases and is estimated or pending experimental/computational determination.

Non Pharmacological Applications and Material Science Relevance of 6 Bromo 1 Methyl 2,3 Dihydro 1h Isoindole Derivatives

Role as Key Synthetic Intermediates in Fine Chemical Synthesis

Derivatives of 6-bromo-1-methyl-2,3-dihydro-1H-isoindole are valuable intermediates in organic synthesis due to the reactivity conferred by the halogen substituent and the stereocenter at the 1-position. The bromo group, in particular, serves as a versatile handle for a variety of cross-coupling reactions, allowing for the construction of more complex molecular architectures.

Bromo-substituted indoles and isoindoles are frequently used as starting materials or key building blocks in multi-step syntheses. nih.govgoogle.com For instance, 6-bromoindole (B116670) is a precursor in the synthesis of complex molecules where the bromine atom is later substituted via cross-coupling reactions. nih.gov Similarly, halogenated isoindolines can undergo palladium-catalyzed reactions, such as dehalogenation and reduction, to yield various tetrahydro-2H-isoindoles. nih.gov The presence of the bromine atom on the benzene (B151609) ring allows for transformations like Suzuki, Heck, or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, alkyl, or amino groups.

These synthetic strategies are fundamental in creating a wide array of fine chemicals. Imides, including those derived from isoindoline (B1297411) structures, are recognized as important intermediates in the synthesis of a broad range of organic compounds. mdpi.com The general utility of dihydropyridones as synthetic building blocks further underscores the importance of heterocyclic structures like dihydroisoindoles in synthetic chemistry. preprints.org Metal-catalyzed heterocyclization processes, which can produce isoindole scaffolds from acyclic precursors, are considered a highly effective tool in chemical synthesis. researchgate.net

Table 1: Examples of Reactions Utilizing Bromo-Heterocyclic Intermediates

| Starting Material | Reaction Type | Reagents/Conditions | Product Type | Citation |

|---|---|---|---|---|

| 6-Bromoindole | Alkylation & Amidation | Bromoacetic ester, Glycine ester | Peptide-like chain attachment | nih.gov |

| 6-Bromoindole | Friedel-Crafts Reaction | Oxalyl chloride, AlCl₃ | 2-oxo-acetyl chloride derivative | google.com |

| Halogen-substituted isoindolines | Palladium-catalyzed reduction | Palladium catalyst, Formate | Dehalogenated and reduced isoindoles | nih.gov |

| 2-Bromo-phenylacetonitrile derivative | Condensation & Cyclization | 2-methoxy-Δ¹-pyrroline, NaH, Cu(I)Br | Dihydro-pyrrolo[1,2-a]indole | rsc.org |

Applications in Dye and Pigment Chemistry

The isoindole and isoindoline skeletons are the core chromophores in several classes of commercially significant dyes and pigments. nih.govrsc.org These compounds are prized for their intense colors, high stability, and excellent resistance to solvents and heat, making them suitable for demanding applications like automotive paints and high-quality plastics. google.com

Phthalocyanines, which are large macrocyclic compounds formed from four isoindole units, represent a major class of synthetic organic pigments. wikipedia.orgrsc.org Copper phthalocyanine (B1677752) is one of the most widely used pigments globally. wikipedia.org Beyond phthalocyanines, simpler isoindoline derivatives are also used directly as pigments. Notable examples include Pigment Yellow 139 and Pigment Yellow 185, which are based on the 1,3-disubstituted isoindoline structure. nih.govwikipedia.org Other isoindoline-based pigments include Pigment Orange 61, Pigment Orange 69, and Pigment Red 260. google.comkremerpigments.com

The presence of halogen atoms, such as bromine, can significantly influence the color and properties of the dye. The historical pigment Tyrian purple, for instance, is a brominated derivative of indigo, highlighting the role of halogenation in creating valuable colorants. mdpi.com In modern pigment chemistry, isoindoline derivatives are not only used as the primary colorant but also as additives to improve the performance properties of other pigments. They can act as crystal growth inhibitors or rheology modifiers, which is particularly important in applications requiring very small and stable pigment particles, such as in color filters for displays. google.com

Table 2: Selected Commercial Pigments Based on the Isoindoline/Isoindole Structure

| Pigment Name | Colour Index | Chemical Class | Key Applications | Citation |

|---|---|---|---|---|

| Pigment Yellow 139 | - | Isoindoline | High-performance pigment | nih.govwikipedia.org |

| Pigment Yellow 185 | - | Isoindoline | High-performance pigment | wikipedia.orggoogle.com |

| Pigment Orange 61 | PO 61, C.I. 11265 | Isoindolinone | Paints, Acrylics, Oil, Tempera | google.comkremerpigments.com |

| Pigment Red 260 | - | Isoindoline | High-performance pigment | google.com |

| Copper Phthalocyanine | - | Phthalocyanine (Isoindole tetramer) | Pervasive synthetic pigment, Dyes | wikipedia.orgrsc.org |

Potential in Optoelectronic Materials as Fluorophores

Derivatives of isoindole are gaining significant attention for their fluorescent properties and potential use in optoelectronic applications, including organic light-emitting diodes (OLEDs) and fluorescence imaging. nih.govnih.gov The isoindole core can be chemically modified to tune its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. nih.gov

Research has shown that isoindole derivatives can be highly fluorescent, with some exhibiting quantum yields (ΦF) as high as 0.93 in aprotic solvents. nih.gov These molecules often serve as the basis for fluorogenic reagents used in highly sensitive analytical assays, such as the detection of primary amines and amino acids. acs.orgnih.gov The stability of the fluorescent isoindole product is a critical factor for practical utility; introducing electron-withdrawing groups into the molecular structure has been shown to afford more stable isoindole products. rsc.orgescholarship.org

In the field of materials science, isoindole derivatives are explored as emitters in OLEDs. psu.eduresearchgate.net By designing donor-acceptor-donor (D-A-D) type molecules with an isoindigo core as the acceptor, researchers have created fluorophores that absorb and emit in the near-infrared (NIR) region, which is valuable for both bio-imaging and electronic devices. nih.gov The development of efficient fluorophores is crucial for the advancement of full-color displays and solid-state lighting. jmaterenvironsci.comnih.gov The bromo-substituent on the aromatic ring can also play a role in modifying the electronic properties and influencing the performance of such materials in devices. researchgate.net

Table 3: Photophysical Properties of Selected Isoindole-Based Fluorophores

| Fluorophore Type | Key Feature | Emission Color | Potential Application | Citation |

|---|---|---|---|---|

| Isoindole fused Imidazoles | High quantum yield (up to 0.93) | Green | Cell staining, Analytical probes | nih.gov |

| N-substituted 1-cyanobenz[f]isoindole (CBI) | High fluorescence efficiency | - | Assay for primary amines/amino acids | acs.org |

| Triphenylamine-capped Isoindigo (D-A-D) | Large Stokes shift (up to ~178 nm) | Near-Infrared (NIR) | Fluorescence imaging (FI) | nih.gov |

| 1-Thio-2H-isoindoles | Stabilized by electron-withdrawing groups | Varies | Diversity-based fluorophore discovery | nih.govescholarship.org |

| Isoindole containing BODIPY dyes | Highly fluorescent | Varies | Laser dyes, Molecular probes, Optoelectronics | rsc.orgrsc.org |

Utilization in Ligand Design for Catalytic Systems

The isoindoline framework is an effective scaffold for the design of multidentate ligands used in coordination chemistry and catalysis. researchgate.netrsc.org These ligands can chelate to a metal center, creating stable complexes that can act as catalysts for a variety of organic transformations. The modular nature of isoindoline synthesis allows for fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity. rsc.org

A prominent class of isoindoline-derived ligands are the pincer-type bis(imino)isoindoline (BPI) systems. researchgate.net These (N^N^N) chelates form stable complexes with transition metals like platinum(II), and their properties can be adjusted by changing the heterocyclic moieties attached to the imino groups. researchgate.net Metal-isoindoline complexes have been established as versatile and tunable catalysts for various reactions, including the selective oxidation of organic sulfides and alcohols. researchgate.net

The redox-active nature of some isoindoline-based ligands, known as "non-innocent ligands," adds another layer of functionality, playing a crucial role in the reactivity of their corresponding metal complexes. researchgate.net The development of new catalytic systems is a major focus of chemical research, and the use of readily available and modifiable ligand scaffolds like those derived from isoindoline is highly desirable for creating cheap and efficient catalysts. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-1-methyl-2,3-dihydro-1H-isoindole, and how can purity be ensured?

Methodological Answer: Synthesis typically involves cyclization of substituted brominated precursors under controlled conditions. For example, a modified isoindole synthesis route (similar to 4-Ethoxy-2,3-dihydro-1H-isoindole) may use dioxane as a solvent at 80–100°C for 12–24 hours, followed by bromination at the 6-position using N-bromosuccinimide (NBS) in dichloromethane . Purification requires column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity. Purity validation should include HPLC (C18 column, acetonitrile/water mobile phase) and -NMR analysis to confirm absence of unreacted starting materials .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., from ethanol/water) are mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data collection at 293 K, followed by structure solution via direct methods (SHELXS/SHELXD) and refinement with SHELXL, achieves R-factors <0.05. Key parameters include dihedral angles between the bromine-substituted ring and adjacent groups, which influence electronic properties .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR: - and -NMR in CDCl₃ or DMSO-d₆ identify substituent positions (e.g., methyl group at ~δ 2.3 ppm, bromine-induced deshielding).

- HRMS: ESI-HRMS confirms molecular weight (e.g., [M+H]⁺ calculated for C₉H₁₀BrN: 228.9974).

- FT-IR: Peaks at ~750 cm⁻¹ (C-Br stretch) and ~1600 cm⁻¹ (aromatic C=C) validate functional groups .

Advanced Research Questions

Q. How does bromine substitution at the 6-position influence electronic properties and reactivity?

Methodological Answer: Bromine’s electronegativity increases electron-withdrawing effects, polarizing the isoindole ring. This enhances susceptibility to nucleophilic aromatic substitution (SNAr) at the 4- or 5-positions. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map electrostatic potential surfaces, showing localized negative charge on bromine. Experimentally, reactivity can be tested via Suzuki-Miyaura coupling with aryl boronic acids, requiring Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/water .

Q. How can computational methods predict the reactivity of bromine in cross-coupling reactions?

Methodological Answer: Molecular docking (AutoDock Vina) and frontier molecular orbital (FMO) analysis predict regioselectivity. The LUMO of 6-Bromo-1-methyl-isoindole localizes at the brominated ring, favoring oxidative addition with Pd(0). Transition state modeling (Gaussian 09) using the M06-2X functional quantifies activation energies for competing pathways (e.g., C-Br vs. C-H activation) .

Q. How to resolve contradictions in reported biological activities of isoindole derivatives?

Methodological Answer: Discrepancies in antimicrobial or anticancer activity may stem from assay conditions (e.g., cell line variability, concentration ranges). A standardized panel should include:

- Kinase inhibition assays: Test against EGFR or BRAF at 0.1–100 µM.

- Cytotoxicity: MTT assay in HeLa and MCF-7 cells (48-hour exposure).

- SAR studies: Compare with analogs (e.g., 6-Bromo-1H-indole-3-carboxylic acid) to isolate bromine’s role .

Q. What strategies mitigate challenges in crystallizing 6-Bromo-1-methyl-isoindole derivatives?

Methodological Answer: Poor crystallization due to flexibility (dihydro-1H-isoindole ring) can be addressed by:

- Co-crystallization: Add 1,2-dichloroethane to stabilize π-π interactions.

- Low-temperature crystallization: Slow cooling (0.5°C/hour) in tert-butyl methyl ether.

- Salt formation: Use hydrochloride salts to enhance lattice stability .

Data Contradiction Analysis

Q. How to address conflicting NMR data for similar isoindole compounds?

Methodological Answer: Discrepancies in chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or dynamic processes (ring puckering). Use variable-temperature NMR (VT-NMR) from 25°C to −60°C to detect conformational exchange. Cross-validate with - COSY and NOESY to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.